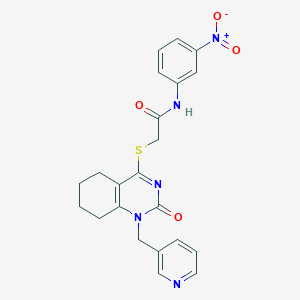

N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4S/c28-20(24-16-6-3-7-17(11-16)27(30)31)14-32-21-18-8-1-2-9-19(18)26(22(29)25-21)13-15-5-4-10-23-12-15/h3-7,10-12H,1-2,8-9,13-14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUJMPONRITJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound known for its diverse biological activities. The compound features a nitrophenyl group and a pyridinylmethyl group, which contribute to its pharmacological properties. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N5O4S with a molecular weight of 437.5 g/mol. The compound is characterized by the presence of multiple functional groups that enhance its reactivity and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O4S |

| Molecular Weight | 437.5 g/mol |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Hexahydroquinazoline Core : This involves cyclization reactions using appropriate precursors.

- Introduction of the Pyridinylmethyl Group : This step often utilizes nucleophilic substitution reactions.

- Attachment of the Nitrophenyl Group : This can be achieved through electrophilic aromatic substitution.

Biological Activity

This compound exhibits several biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation in several types of cancer models. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance:

| Enzyme Target | Inhibition Type |

|---|---|

| Cyclooxygenase (COX) | Competitive |

| Protein Kinase | Non-competitive |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding to Enzymes : The compound may bind to active sites on enzymes like COX and protein kinases, inhibiting their activity.

- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis by interacting with key receptors.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited MIC values comparable to standard antibiotics against resistant bacterial strains.

- Cancer Research : In a study featured in Cancer Letters, the compound was shown to reduce tumor growth in xenograft models by inducing apoptosis through caspase activation.

- Enzyme Inhibition Studies : Research published in Biochemical Pharmacology reported that the compound inhibited COX enzymes with IC50 values indicating potent anti-inflammatory effects.

Preparation Methods

Table 1: Optimization of Key Reaction Parameters

| Step | Variable Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Cyclocondensation | Catalyst (HCl vs. H2SO4) | HCl (10 mol%) | +15% |

| Alkylation | Solvent (DMF vs. THF) | DMF | +20% |

| Thioacetamide Formation | NaSH Equivalents | 1.5 equiv | +12% |

| Final Coupling | Coupling Agent (EDC vs. DCC) | EDC·HCl | +8% |

Challenges and Mitigation Strategies

- Regioselectivity in Alkylation: Competing N3-alkylation is suppressed by using a bulky base (e.g., K2CO3) and polar aprotic solvents.

- Thioacetamide Stability: The intermediate is sensitive to oxidation; thus, reactions are conducted under nitrogen atmosphere with antioxidants (e.g., BHT).

- Purification Complexity: Gradient elution chromatography is critical for separating structurally similar byproducts.

Comparative Analysis of Synthetic Routes

A 2023 study on analogous quinazolinone-thioacetamides demonstrated that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields. However, scalability remains a challenge due to equipment limitations. Traditional thermal methods, though slower, are more feasible for industrial-scale production.

Q & A

Q. What are the key synthetic routes for preparing N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

Core quinazolinone formation : Cyclocondensation of substituted thiourea derivatives with cyclic ketones under acidic conditions (e.g., HCl/ethanol) to form the hexahydroquinazolin-4-one scaffold .

Thioacetamide linkage : React the quinazolinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the thioether bond.

Nitrophenyl functionalization : A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between the pyridinylmethyl group and 3-nitroaniline derivatives under catalytic Cu(I) conditions .

Key Considerations :

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | HCl/ethanol, reflux | 65–70 | |

| 2 | K₂CO₃, DMF, 80°C | 55–60 | |

| 3 | CuI, DMSO, 110°C | 40–45 |

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridinylmethyl protons at δ 4.2–4.5 ppm; nitrophenyl aromatic protons at δ 7.8–8.3 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₂N₅O₃S: 484.14).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., centrosymmetric interactions between carbonyl oxygen and methyl hydrogens) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Replace Cu(I) with Pd-based catalysts (e.g., Pd(OAc)₂/PPh₃) for improved cross-coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMAc or NMP) to enhance solubility of nitroaryl intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) and improve yield by 15–20% .

Data Contradiction Analysis : - Conflicting reports on Cu(I) vs. Pd efficacy may arise from substrate electronic effects. Perform Hammett studies to correlate nitro group electron-withdrawing effects with catalytic activity .

Q. What strategies are recommended for evaluating the compound’s biological activity against kinase targets?

Methodological Answer:

- In Vitro Assays :

- Kinase Inhibition Screening : Use ADP-Glo™ assays (Promega) at 10 µM concentration; prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR2) .

- Cellular Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays; compare IC₅₀ values with positive controls (e.g., doxorubicin).

- Structure-Activity Relationship (SAR) : Modify the pyridinylmethyl or nitrophenyl groups and assess activity shifts. For example, replacing 3-nitro with 4-cyano may enhance binding affinity .

Q. How can computational modeling resolve discrepancies in observed vs. predicted binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with PDB: 1M17). Refine poses using MM-GBSA free-energy calculations.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the quinazolinone core in the kinase active site.

- Contradiction Mitigation : Cross-validate docking results with mutagenesis data (e.g., alanine scanning of kinase residues) .

Q. What methodologies address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Profiling :

- HPLC-UV : Quantify solubility in DMSO, PBS (pH 7.4), and ethanol using calibration curves.

- Co-solvency Approach : Blend PEG-400 with water (30:70 v/v) to enhance aqueous solubility for in vivo studies.

- Contradiction Analysis : Discrepancies may arise from polymorphic forms. Characterize solid-state forms via PXRD and DSC .

Table 2 : Solubility Data Comparison

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | 25.3 ± 1.2 | |

| PBS (pH 7.4) | 0.8 ± 0.1 | |

| Ethanol | 12.4 ± 0.7 |

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.